5-Bromo-6-(difluoromethoxy)pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrF2N2O |
|---|---|
Molecular Weight |
239.02 g/mol |
IUPAC Name |
5-bromo-6-(difluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H5BrF2N2O/c7-3-1-2-4(10)11-5(3)12-6(8)9/h1-2,6H,(H2,10,11) |
InChI Key |
DIYXSTAPQLDSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)OC(F)F)N |
Origin of Product |
United States |
Reactivity and Advanced Chemical Transformations of 5 Bromo 6 Difluoromethoxy Pyridin 2 Amine
Transformations of the Pyridine (B92270) Amine Functionality
The primary amine at the 2-position of the pyridine ring is a key handle for a variety of chemical modifications. Its nucleophilicity, influenced by the electronic effects of the bromo and difluoromethoxy substituents, is expected to govern its reactivity in acylation, sulfonylation, and diazotization reactions.
Acylation and Sulfonylation Studies
The acylation and sulfonylation of aminopyridines are fundamental transformations for the synthesis of amides and sulfonamides, respectively. These reactions typically involve the treatment of the amine with an acyl halide, anhydride, or sulfonyl chloride in the presence of a base.
For 5-Bromo-6-(difluoromethoxy)pyridin-2-amine, acylation would be expected to proceed by nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent. A study on a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, demonstrated successful acylation using acetic anhydride in the presence of sulfuric acid to yield N-[5-bromo-2-methylpyridine-3-yl]acetamide. This suggests that the amine functionality on the pyridine ring of the title compound is sufficiently nucleophilic to undergo acylation. However, no specific experimental conditions or outcomes for the acylation of this compound have been documented.
Similarly, sulfonylation would be anticipated to occur by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a non-nucleophilic base like pyridine or triethylamine. The resulting sulfonamide would significantly alter the electronic and steric properties of the original amine. Despite the predictability of this reaction, no published studies detailing the sulfonylation of this compound are currently available.
Table 1: Predicted Acylation and Sulfonylation Reactions of this compound (Note: This table is predictive and not based on experimental data for the title compound.)
| Transformation | Reagents and Conditions (Predicted) | Expected Product |
| Acylation | Acetyl chloride, triethylamine, dichloromethane, 0 °C to rt | N-(5-bromo-6-(difluoromethoxy)pyridin-2-yl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride, pyridine, 0 °C to rt | N-(5-bromo-6-(difluoromethoxy)pyridin-2-yl)-4-methylbenzenesulfonamide |
Diazotization and Subsequent Reactions
Diazotization of aromatic amines is a powerful tool for introducing a wide range of functionalities via the corresponding diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in an acidic medium.
However, the diazotization of 2-aminopyridines is often challenging due to the inherent instability of the resulting 2-pyridinediazonium salts. These intermediates can readily undergo decomposition, leading to a mixture of products or low yields of the desired material. The presence of both a bromine atom and a difluoromethoxy group on the pyridine ring of the title compound could further influence the stability and reactivity of the diazonium intermediate.
Subsequent reactions of the diazonium salt, such as the Sandmeyer reaction (to introduce halides or a cyano group) or the Balz-Schiemann reaction (to introduce fluorine), would be contingent on the successful formation and trapping of this transient species. While the Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides, its application to 2-aminopyridine (B139424) derivatives requires careful optimization of reaction conditions. No specific studies on the diazotization of this compound have been reported.
Reductive and Oxidative Manipulations of the Pyridine Core
The pyridine ring itself can be subjected to a variety of reductive and oxidative transformations, although the presence of multiple functional groups can complicate these reactions.
Reductive manipulations could include catalytic hydrogenation to form the corresponding piperidine derivative or selective reduction of the pyridine ring while preserving the other functional groups. The choice of catalyst and reaction conditions would be critical to achieve the desired selectivity.
Oxidative transformations of the pyridine core are less common but can be achieved using strong oxidizing agents. For instance, oxidation to the corresponding N-oxide can alter the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. However, the presence of the oxidizable amino group would likely interfere with this transformation, necessitating a protection strategy. There is no available literature detailing either reductive or oxidative manipulations of the pyridine core of this compound.
Chemo- and Regioselective Functionalization Studies
The presence of three distinct functional groups (amine, bromo, and difluoromethoxy) on the pyridine ring of this compound presents opportunities for chemo- and regioselective functionalization.
For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed to selectively functionalize the C-Br bond. The success of such a reaction would depend on the ability to find conditions that favor reaction at the C-Br bond over competing reactions at the N-H bond of the amino group. Acylation of the amino group, as discussed previously, could serve as a protecting strategy to facilitate selective C-Br functionalization.
Regioselective reactions would involve differentiating between the available positions on the pyridine ring for further substitution, such as electrophilic aromatic substitution. However, the electron-withdrawing nature of the bromo and difluoromethoxy groups, combined with the directing effect of the amino group, makes the prediction of regioselectivity complex. No experimental studies on the chemo- and regioselective functionalization of this compound have been found in the scientific literature.
Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on “this compound” that strictly adheres to the requested outline. The search for specific applications of this exact compound in the design of novel heterocyclic systems, its role in constructing polyfunctionalized molecules, its use as a scaffold for enzyme inhibitor libraries, or as a precursor for organic semiconductors did not yield specific published research findings.
The compound is classified as a heterocyclic building block, but detailed, publicly available research documenting its derivatization and application in the specific areas outlined is not present in the search results.
Information is available on related concepts, such as:
The general use of other brominated pyridine derivatives in cross-coupling reactions for synthesizing complex molecules.
The role of the difluoromethyl group (a related, but different functional group) as a bioisostere in medicinal chemistry. acs.org
The synthesis of various heterocyclic kinase inhibitors from different starting materials. nih.gov
The development of organic semiconductors from other classes of pyridine-containing compounds.
However, providing this information would violate the strict instruction to focus solely on "this compound" and the provided outline. To maintain scientific accuracy and avoid speculation, the article cannot be generated as requested.
Derivatization and Application As a Building Block in Complex Molecular Synthesis
Application in Advanced Materials Research and Organic Electronics
Components in Fluorescent Agents
Utilization in Agrochemical Research (Excluding safety profiles)
The incorporation of fluorine-containing functional groups, such as the difluoromethoxy group, is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. The pyridine (B92270) ring is also a common feature in many pesticides.
Building Block for Fungicide Analogs
The 2-aminopyridine (B139424) moiety is a key structural component in several classes of fungicides. The presence of both a bromine atom and a difluoromethoxy group on the pyridine ring of 5-Bromo-6-(difluoromethoxy)pyridin-2-amine makes it an attractive starting material for the synthesis of novel fungicide analogs. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of the structure-activity relationship of new compounds.
Herbicidal Compound Development (Academic focus)
In academic research focused on the development of new herbicidal compounds, substituted pyridines are frequently investigated as potential leads. The unique electronic and steric properties imparted by the difluoromethoxy group in this compound could lead to the discovery of new herbicidal modes of action or improved activity against resistant weed species. Academic studies could involve the synthesis of a library of compounds derived from this building block to screen for herbicidal activity.
Spectroscopic and Structural Characterization in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 5-Bromo-6-(difluoromethoxy)pyridin-2-amine is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the amine (NH₂) protons, and the proton of the difluoromethoxy (OCHF₂) group. The chemical shifts of the two pyridine protons would be influenced by the electron-withdrawing effects of the bromine and difluoromethoxy groups and the electron-donating effect of the amine group. The amine protons would likely appear as a broad singlet, and its chemical shift could be solvent-dependent. The proton of the difluoromethoxy group is anticipated to appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: The ¹³C NMR spectrum would provide insights into the carbon skeleton. Six distinct signals would be expected, corresponding to the five carbons of the pyridine ring and the one carbon of the difluoromethoxy group. The chemical shifts of the pyridine carbons would be significantly affected by the attached substituents. The carbon atom of the difluoromethoxy group is expected to show a characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms.
| Proton (¹H) NMR - Predicted Data | Carbon (¹³C) NMR - Predicted Data |
| Assignment | Predicted Chemical Shift (ppm) |
| Pyridine-H3 | 6.5 - 7.0 |
| Pyridine-H4 | 7.5 - 8.0 |
| NH₂ | 4.5 - 5.5 |
| OCHF₂ | 6.8 - 7.5 |
Note: The data in this table is predicted based on the analysis of similar chemical structures and is for illustrative purposes. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would appear as a doublet due to coupling with the single proton of the same group. The chemical shift of this signal would be characteristic of a difluoromethoxy group attached to an aromatic ring.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals. A COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular weight of the compound, allowing for the confirmation of its molecular formula, C₆H₅BrF₂N₂. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Expected fragmentation pathways could include the loss of the difluoromethoxy group, the bromine atom, or other small neutral molecules, providing further structural confirmation.
X-Ray Crystallography for Solid-State Structure Determination
The crystallographic data would reveal the planarity of the pyridine ring and the orientation of the substituents. It would also definitively establish the tautomeric form of the 2-aminopyridine (B139424) moiety, confirming that it exists in the amine form rather than the imine tautomer in the crystalline state. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing insights into the crystal packing.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)
The supramolecular architecture of this compound in the solid state is anticipated to be heavily influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. The primary amine (-NH₂) group is a classic hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the difluoromethoxy group can act as hydrogen bond acceptors.
Furthermore, the amine group can also engage in N-H···O hydrogen bonding with the oxygen atom of the difluoromethoxy group. The strength of this interaction would be influenced by the electronegativity of the fluorine atoms, which can modulate the electron density on the oxygen atom.
In addition to conventional hydrogen bonds, weaker interactions are also expected to contribute to the crystal lattice stability. These include C-H···F and C-H···Br interactions, as well as potential halogen bonding involving the bromine atom. The difluoromethoxy group, with its two fluorine atoms, provides sites for these weaker hydrogen bonds. The interplay of these various intermolecular forces will ultimately determine the three-dimensional arrangement of the molecules in the solid state. Computational modeling and single-crystal X-ray diffraction studies would be invaluable in elucidating the precise nature and geometry of these interactions.
| Potential Intermolecular Interaction | Donor | Acceptor | Anticipated Significance |
| Hydrogen Bond | N-H (Amine) | N (Pyridine) | High - Primary organizing force |
| Hydrogen Bond | N-H (Amine) | O (Difluoromethoxy) | Moderate |
| Weak Hydrogen Bond | C-H (Pyridine) | F (Difluoromethoxy) | Low to Moderate |
| Halogen Bond | C-Br | N/O | Low to Moderate |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Spectroscopic techniques are essential for the characterization of this compound, providing insights into its functional groups and electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹, likely as two distinct bands for symmetric and asymmetric stretching. tsijournals.com The N-H bending (scissoring) vibration should be observable around 1600-1650 cm⁻¹. tsijournals.com
The C-N stretching vibration of the aromatic amine is anticipated in the 1250-1350 cm⁻¹ region. tsijournals.com The difluoromethoxy group will have characteristic C-F stretching bands, which are typically strong and found in the 1000-1200 cm⁻¹ range. The C-O stretching of the ether linkage will also contribute to the spectrum in this region. Vibrations associated with the pyridine ring, including C=C and C=N stretching, will appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| -NH₂ | Scissoring | 1600 - 1650 |
| Ar-NH₂ | C-N Stretch | 1250 - 1350 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| -OCF₂H | C-F Stretch | 1000 - 1200 |
| Ar-O | C-O Stretch | 1200 - 1270 |
| Ar-Br | C-Br Stretch | < 700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show absorptions arising from π-π* and n-π* electronic transitions. Pyridine and its derivatives typically exhibit strong absorption bands in the UV region. researchgate.net The π-π* transitions, involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system, are expected to be the most intense. The presence of the amino, bromo, and difluoromethoxy substituents will influence the energy of these transitions, likely causing a bathochromic (red) shift compared to unsubstituted pyridine.
The n-π* transition, involving the promotion of a non-bonding electron from the nitrogen or oxygen atoms to a π* antibonding orbital, is also anticipated. These transitions are generally of lower intensity than the π-π* transitions. researchgate.net The exact position and intensity of the absorption maxima will be dependent on the solvent polarity. A comprehensive analysis of the UV-Vis spectrum can provide valuable information about the electronic structure of the molecule.
| Electronic Transition | Description | Expected Wavelength Region |
| π-π | Promotion of an electron from a π bonding to a π antibonding orbital | 200 - 300 nm |
| n-π | Promotion of a non-bonding electron to a π antibonding orbital | > 280 nm |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is frequently employed to determine the properties of molecules, such as their geometry and energy.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For 5-Bromo-6-(difluoromethoxy)pyridin-2-amine, this would involve determining the most stable bond lengths, bond angles, and dihedral angles.
Conformational analysis would further explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. A key area of interest would be the rotation around the C-O bond of the difluoromethoxy group and the C-N bond of the amine group. By calculating the energy of these different conformations, a potential energy surface can be generated to identify the most stable conformer and the energy barriers between different conformations. This information is crucial as the molecular conformation can significantly influence its biological activity and physical properties.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap, offering insights into its potential reactivity.
Table 1: Hypothetical Frontier Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap | 5.3 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas typically represent regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions represent intermediate potentials.
For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as red or yellow regions, while the hydrogen atoms of the amine group would likely appear as blue regions. This map provides a valuable guide to the reactive sites of the molecule and its potential intermolecular interactions.
Prediction of Reactivity and Reaction Pathways
Theoretical calculations can also be used to predict how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity of molecules based on the interaction of their HOMO and LUMO. wikipedia.org According to this theory, chemical reactions are favored when there is a significant overlap between the HOMO of one reactant and the LUMO of another. By analyzing the shapes and energies of the frontier orbitals of this compound, predictions can be made about its reactivity in various types of reactions, such as cycloadditions and electrophilic or nucleophilic substitutions.
To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Transition state calculations are computationally intensive but provide invaluable information about the energy barrier of a reaction, also known as the activation energy.
For a hypothetical reaction involving this compound, these calculations could elucidate the step-by-step mechanism, identify any intermediates, and determine the rate-limiting step of the reaction. This level of detail is crucial for designing new synthetic routes and understanding the underlying principles of the molecule's chemical behavior.
Molecular Docking and Dynamics Simulations (Purely theoretical interaction studies for research purposes)
Theoretical modeling through molecular docking and dynamics simulations offers a powerful lens to investigate the potential interactions of "this compound" at a molecular level. These computational techniques are instrumental in predicting binding modes and the stability of ligand-receptor complexes, providing a foundational understanding for further research.
Modeling of Receptor-Ligand Interactions (excluding biological activity/efficacy)
While specific molecular docking and dynamics simulation studies focused exclusively on "this compound" are not extensively detailed in the public domain, the general principles of these computational methods can be described. Molecular docking simulations would theoretically predict the preferred orientation of the compound when bound to a specific receptor pocket. These predictions are based on scoring functions that estimate the binding affinity.
Following docking, molecular dynamics simulations could be employed to simulate the dynamic behavior of the ligand-receptor complex over time. This would provide insights into the stability of the interaction, the conformational changes that may occur upon binding, and the key intermolecular interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions.
Hydrogen Bond Donor Capabilities of Difluoromethyl Groups
The difluoromethyl (CF2H) group is a key structural feature of "this compound" and its ability to act as a hydrogen bond donor is a subject of significant interest in medicinal chemistry. nih.govresearchgate.net Theoretical and experimental studies have confirmed that the CF2H group can function as an unconventional hydrogen bond donor. nih.gov This capability is attributed to the increased acidity of the C-H bond due to the strong electron-withdrawing nature of the two fluorine atoms. nih.gov
The CF2H group is often considered a lipophilic bioisostere of hydroxyl (OH) or thiol (SH) groups, which are classical hydrogen bond donors. researchgate.netbeilstein-journals.org Computational studies, alongside experimental methods like NMR and IR spectroscopy and X-ray crystallography, have provided evidence for the hydrogen bonding interactions of the CF2H group. nih.gov Quantum chemical calculations have been used to compare the bonding energy of dimers stabilized by OH groups versus those stabilized by CF2H groups. For instance, the calculated bonding energy for an o-nitro-α,α-difluorotoluene dimer, stabilized by CF2H interactions, was found to be -3.1 kcal/mol, which is comparable to the -3.5 kcal/mol for the o-nitrophenol dimer stabilized by OH-interactions. chemistryviews.org
The strength of the hydrogen bond donation by the CF2H group can be influenced by the molecular context. beilstein-journals.org Theoretical calculations have shown that attaching the CF2H group to cationic aromatic systems can significantly enhance its hydrogen bond donation ability. beilstein-journals.orgnih.gov These findings are crucial for in-silico modeling, as they highlight the importance of accurately parameterizing the electrostatic potential of the difluoromethyl group to capture its hydrogen bonding capabilities in molecular simulations.
Quantitative Structure-Activity Relationships (QSAR) Studies (Theoretical modeling for research design, not clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activities. These models are valuable in rational drug design for predicting the activity of novel compounds and for optimizing lead structures.
For a compound like "this compound," a QSAR study would typically involve a dataset of structurally related molecules with measured activities. Various molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each molecule. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity.
Future Research Directions and Outlook
Development of Advanced Catalytic Transformations
The bromine atom on the pyridine (B92270) ring of 5-Bromo-6-(difluoromethoxy)pyridin-2-amine is well-suited for a variety of catalytic cross-coupling reactions. Future research is expected to delve into advanced catalytic transformations to create a diverse range of derivatives. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been successfully used for similar bromo-pyridin-amine structures to form new carbon-carbon bonds. mdpi.com Future work could expand on this to include other modern cross-coupling reactions like the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, and Sonogashira coupling for carbon-carbon triple bonds. The development of novel catalyst systems that are more efficient, selective, and tolerant of the difluoromethoxy group will be a key area of investigation.
Expansion of Derivatization Potential for Diverse Research Applications
The potential for creating a wide array of derivatives from this compound is significant. The amine group can be acylated, alkylated, or used as a handle for further functionalization. The bromine atom, as mentioned, is a key site for cross-coupling reactions. mdpi.com This dual functionality allows for the systematic modification of the molecule at multiple positions, leading to the generation of a library of novel compounds. These new derivatives could be designed to have specific electronic, steric, and lipophilic properties, making them valuable tools for various research applications, including medicinal chemistry and materials science.
Integration with High-Throughput Screening for New Research Tool Discovery
High-throughput screening (HTS) has become an essential tool in the discovery of new bioactive molecules. nih.gov The derivatization potential of this compound makes it an attractive scaffold for the creation of compound libraries for HTS campaigns. Future efforts could involve the synthesis of a diverse set of derivatives followed by screening against a wide range of biological targets to identify new research tools or starting points for drug discovery programs. The integration of automated synthesis and HTS would enable the rapid evaluation of the biological activity of these novel compounds. nih.gov
Continued Computational Studies for Rational Design and Mechanistic Understanding
Computational chemistry and molecular modeling are expected to play a crucial role in the future research of this compound and its derivatives. Density Functional Theory (DFT) studies, similar to those performed on related pyridine derivatives, can provide insights into the molecule's electronic structure, reactivity, and potential reaction pathways. mdpi.com These computational models can aid in the rational design of new derivatives with desired properties and help in understanding the mechanisms of their reactions. This predictive capability can streamline experimental work by prioritizing the most promising synthetic targets and experimental conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
